molecular formula C21H25N3O4 B509469 Methyl 3-[(4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate CAS No. 879075-07-7

Methyl 3-[(4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate

Cat. No.: B509469
CAS No.: 879075-07-7
M. Wt: 383.4g/mol
InChI Key: SKESLFQKLIZOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate: is a complex organic compound with a molecular formula of C21H25N3O4 and a molecular weight of 383.44 g/mol . This compound is known for its unique chemical structure, which includes a methoxybenzoyl group, a piperazinyl group, and a benzoate ester. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[(4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, thiols, or amines

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 3-[(4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • Methyl 3-amino-4-methoxybenzoate
  • Methyl 3-amino-4-methylbenzoate
  • Benzoic acid, 3-amino-, methyl ester

Comparison: Methyl 3-[(4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various research applications .

Properties

CAS No.

879075-07-7

Molecular Formula

C21H25N3O4

Molecular Weight

383.4g/mol

IUPAC Name

methyl 3-[(4-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C21H25N3O4/c1-23-10-12-24(13-11-23)19-9-6-16(21(26)28-3)14-18(19)22-20(25)15-4-7-17(27-2)8-5-15/h4-9,14H,10-13H2,1-3H3,(H,22,25)

InChI Key

SKESLFQKLIZOKM-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.